4-[(E)-3-Aminobut-2-enoyl]oxybutyl (E)-3-aminobut-2-enoate 4-[(E)-3-Aminobut-2-enoyl]oxybutyl (E)-3-aminobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 14205-47-1
VCID: VC0084559
InChI: InChI=1S/C12H20N2O4/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3/b9-7-,10-8-
SMILES: CC(=CC(=O)OCCCCOC(=O)C=C(C)N)N
Molecular Formula: C12H20N2O4
Molecular Weight: 256.3 g/mol

4-[(E)-3-Aminobut-2-enoyl]oxybutyl (E)-3-aminobut-2-enoate

CAS No.: 14205-47-1

Main Products

VCID: VC0084559

Molecular Formula: C12H20N2O4

Molecular Weight: 256.3 g/mol

4-[(E)-3-Aminobut-2-enoyl]oxybutyl (E)-3-aminobut-2-enoate - 14205-47-1

CAS No. 14205-47-1
Product Name 4-[(E)-3-Aminobut-2-enoyl]oxybutyl (E)-3-aminobut-2-enoate
Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
IUPAC Name 4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate
Standard InChI InChI=1S/C12H20N2O4/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3/b9-7-,10-8-
Standard InChIKey DFUXQARZEWMFLQ-XOHWUJONSA-N
Isomeric SMILES C/C(=C/C(=O)OCCCCOC(=O)/C=C(\N)/C)/N
SMILES CC(=CC(=O)OCCCCOC(=O)C=C(C)N)N
Canonical SMILES CC(=CC(=O)OCCCCOC(=O)C=C(C)N)N
PubChem Compound 5367868
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator